3-Ketoheptanedioic acid

Beschreibung

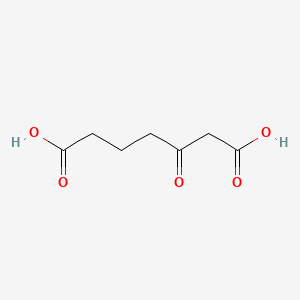

3-Ketoheptanedioic acid (IUPAC name: 3-oxoheptanedioic acid) is a dicarboxylic acid with a seven-carbon backbone, featuring two terminal carboxylic acid groups (-COOH) and a ketone group (-C=O) at the third carbon position. Its structure (HOOC-CH₂-C(=O)-CH₂-CH₂-CH₂-COOH) underscores its dual functionality, enabling participation in diverse chemical reactions, such as decarboxylation and keto-enol tautomerism.

Eigenschaften

CAS-Nummer |

1608-78-2 |

|---|---|

Molekularformel |

C7H10O5 |

Molekulargewicht |

174.15 g/mol |

IUPAC-Name |

3-oxoheptanedioic acid |

InChI |

InChI=1S/C7H10O5/c8-5(4-7(11)12)2-1-3-6(9)10/h1-4H2,(H,9,10)(H,11,12) |

InChI-Schlüssel |

IYNRULSFFKEOLT-UHFFFAOYSA-N |

SMILES |

C(CC(=O)CC(=O)O)CC(=O)O |

Kanonische SMILES |

C(CC(=O)CC(=O)O)CC(=O)O |

Andere CAS-Nummern |

1608-78-2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ketoheptanedioic acid can be achieved through several methods. One common approach involves the oxidation of heptanedioic acid derivatives. For instance, the oxidation of 3-hydroxyheptanedioic acid using oxidizing agents such as potassium permanganate or chromium trioxide can yield 3-Ketoheptanedioic acid. The reaction typically requires acidic or basic conditions to facilitate the oxidation process.

Industrial Production Methods

Industrial production of 3-Ketoheptanedioic acid may involve large-scale oxidation processes using efficient and cost-effective oxidizing agents. The choice of oxidizing agent and reaction conditions can significantly impact the yield and purity of the final product. Continuous flow reactors and other advanced technologies may be employed to optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Ketoheptanedioic acid can undergo various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding 3-hydroxyheptanedioic acid.

Substitution: The keto group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, alcohols, and thiols under appropriate conditions.

Major Products Formed

Oxidation: More oxidized derivatives of 3-Ketoheptanedioic acid.

Reduction: 3-Hydroxyheptanedioic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Ketoheptanedioic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-Ketoheptanedioic acid involves its interaction with various molecular targets and pathways. The keto group at the third carbon position can participate in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis. Additionally, its structure allows it to interact with enzymes and other biological molecules, potentially influencing metabolic pathways and biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Functional Groups and Structural Features

The table below highlights key structural differences between 3-ketoheptanedioic acid and analogous compounds:

Key Observations :

- Chain Length : 3-Ketoheptanedioic acid’s seven-carbon backbone distinguishes it from shorter analogs like acetoacetic acid (4C) and 3-hexenedioic acid (6C).

- Functional Diversity : The ketone group enhances electrophilicity, making it more reactive in nucleophilic additions compared to hydroxyl or alkyl-substituted analogs.

- Branched vs. Linear : Branched derivatives (e.g., 3-methyladipic acid) exhibit lower melting points due to reduced crystallinity compared to linear chains .

Physical and Chemical Properties

- Solubility: Dicarboxylic acids like 3-ketoheptanedioic acid are highly polar, favoring solubility in polar solvents (e.g., water, ethanol). However, the ketone group may reduce solubility relative to hydroxylated analogs like 3-hydroxyhexanoic acid .

- Reactivity: The ketone group facilitates keto-enol tautomerism, enabling participation in condensation reactions (e.g., Claisen esterification). This contrasts with 3-hexenedioic acid, where the double bond promotes addition reactions .

- Thermal Stability : Linear dicarboxylic acids generally exhibit higher melting points than branched analogs. For example, 3,3-dimethylheptanedioic acid (branched) likely has a lower melting point than 3-ketoheptanedioic acid (linear) .

Q & A

Q. Q. How can researchers optimize in vivo dosing regimens for 3-Ketoheptanedioic acid toxicity studies?

- Methodological Answer :

- Conduct pharmacokinetic studies to determine bioavailability and half-life in rodent models .

- Use allometric scaling to extrapolate doses from in vitro IC₅₀ values .

- Monitor biomarkers (e.g., urinary dicarboxylic acids) to assess metabolic burden .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.